Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate and related compounds involves chemoselective reactions and cyclization processes. For instance, the chemoselectivity in reactions between ethyl 4,4,4-trifluoroacetoacetate and various anilines was systematically studied, leading to the chemoselective synthesis of corresponding ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates, which were further cyclized to afford quinolinones (Berbasov & Soloshonok, 2003).
Molecular Structure Analysis
The molecular structure of related compounds synthesized from ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate has been elucidated through various spectroscopic techniques. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined through X-ray diffraction, revealing the molecule's conformation and intermolecular interactions (Kumar et al., 2016).
Chemical Reactions and Properties
Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate undergoes various chemical reactions, leading to the formation of complex molecules. A study on the activation of ethyl bromofluoroacetate employing a visible light-mediated, Eosin Y catalyzed photoredox transformation reported the efficient synthesis of bisindolyl and bisanilinoyl acetate derivatives (Jadhav, Bakshi, & Singh, 2015).
Physical Properties Analysis
Research on related compounds provides insights into the physical properties of ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate derivatives. Spectroscopic analysis, including FT-IR, FT-Raman, and NMR, along with molecular docking studies, have been utilized to understand the physical characteristics and potential biological activity of these compounds (El-Azab et al., 2016).
Chemical Properties Analysis
The chemical properties of ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate derivatives are influenced by their molecular structure and the presence of functional groups. Studies on the trifluoroacetylation of ethyl compounds have contributed to understanding the reactivity and synthesis of fluorinated organic compounds, showcasing the chemical versatility of ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate (Usachev, Bizenkov, & Sosnovskikh, 2007).
Scientific Research Applications
Synthesis of Fluorinated Compounds
Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate is utilized in the synthesis of fluorinated compounds. For instance, Yavari, Nasiri, and Djahaniani (2005) demonstrated its application in producing fluorinated pyrrole derivatives with observed atropisomerism, highlighting its role in creating compounds with potential atropisomeric properties (Yavari, Nasiri, & Djahaniani, 2005).
Organic Synthesis and Chemical Transformations
The compound is also a key precursor in multi-component reactions (MCRs), as illustrated by Wang et al. (2012), where it was used to synthesize ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. This showcases its versatility in facilitating the synthesis of complex fluorinated heterocycles (Wang et al., 2012).
Medicinal Chemistry Applications
In medicinal chemistry, ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate derivatives are explored for their potential biological activities. Berbasov and Soloshonok (2003) researched the chemoselectivity of reactions involving ethyl 4,4,4-trifluoroacetoacetate and anilines, leading to products with potential pharmaceutical relevance, such as quinolinones (Berbasov & Soloshonok, 2003).
Exploration of Chemical Properties
Marull, Lefebvre, and Schlosser (2004) investigated the condensation reactions of ethyl 4,4,4-trifluoroacetoacetate with anilines, demonstrating the synthesis of intermediates crucial for creating quinolinones and exploring the reactivity and properties of these compounds (Marull, Lefebvre, & Schlosser, 2004).
Development of Novel Organic Compounds
The research also extends to the marine biology domain, where compounds with structural similarities have been isolated from marine fungi, indicating the potential for discovering new bioactive compounds with unique structures and properties (Wu et al., 2010).
Safety And Hazards
The safety and hazards information for Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate is not available in the search results.
Future Directions
The future directions for Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate are not available in the search results.
Please note that this information is based on the search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or databases.
properties
IUPAC Name |
ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-7(4-6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYUCSLOJVMSLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.